molecular formula C15H24O2 B155692 2,5-Di-tert-butyl-4-methoxyphenol CAS No. 1991-52-2

2,5-Di-tert-butyl-4-methoxyphenol

Cat. No. B155692
Key on ui cas rn: 1991-52-2
M. Wt: 236.35 g/mol
InChI Key: FLLRQABPKFCXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04202199

Procedure details

A suspension of 124 parts of 4-hydroxyanisole and 3 parts of exchanger resin is prepared in a stirred reactor by stirring at 500 revolutions per minute at 100° C. under 1 bar, and 28 parts of isobutene are passed in. The exchanger resin is a sulfonated styrene-divinylbenzene copolymer resin which has been dehydrated for 20 hours at 100° C. under reduced pressure before being used; it has a gel structure and a particle size for from 20 to 150 micrometers. The suspension in the reactor is now stirred steadily at 500 revolutions per minute. After one hour, 80 parts of 4-hydroxyanisole and 20 parts of isobutene are fed in hourly, and correspondingly 100 parts of suspension are filtered through a suction take-off line fitted with a metal filter (pore diameter 10 micrometers) and are fed to a fractional distillation. After 100 hours' operation, 5,486 parts (85% of theory, based on starting material II) of a mixture of 2-tert.butyl-4-hydroxyanisole and 3-tert.-butyl-4-hydroxyanisole of boiling point 140°-145° C./14 millibars are obtained in addition to 490 parts (6% of theory, based on starting material II) of 2,5-di-tert.-butyl-4-hydroxyanisole. The conversion is 51 percent, based on 4-hydroxyanisole employed. The isobutene is consumed quantitatively.
[Compound]
Name
124
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH2:10]=[C:11]([CH3:13])[CH3:12]>>[C:11]([C:4]1[CH:3]=[C:2]([OH:1])[C:7]([C:11]([CH3:13])([CH3:12])[CH3:10])=[CH:6][C:5]=1[O:8][CH3:9])([CH3:13])([CH3:12])[CH3:10]

Inputs

Step One
Name
124
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Three
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The suspension in the reactor is now stirred steadily at 500 revolutions per minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in a stirred reactor
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
are filtered through a suction take-off line
CUSTOM
Type
CUSTOM
Details
fitted with a metal
FILTRATION
Type
FILTRATION
Details
filter (pore diameter 10 micrometers)
DISTILLATION
Type
DISTILLATION
Details
are fed to a fractional distillation
ADDITION
Type
ADDITION
Details
After 100 hours' operation, 5,486 parts (85% of theory, based on starting material II) of a mixture of 2-tert.butyl-4-hydroxyanisole and 3-tert.-butyl-4-hydroxyanisole of boiling point 140°-145° C./14 millibars
Duration
100 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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